![molecular formula C10H7ClN2O B2555591 2-Chloro-4-phenoxypyrimidine CAS No. 18214-00-1](/img/structure/B2555591.png)
2-Chloro-4-phenoxypyrimidine
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Overview
Description
2-Chloro-4-phenoxypyrimidine, also known as CPP or 2-CPP, is a heterocyclic organic compound. It has a molecular weight of 206.63 . The IUPAC name for this compound is 2-chloro-4-phenoxypyrimidine . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of pyrimidines, including 2-chloro-4-phenoxypyrimidine, involves numerous methods . For instance, new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were synthesized through solution-phase parallel synthesis and high throughput evaluation .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-phenoxypyrimidine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The InChI code for this compound is 1S/C10H7ClN2O/c11-10-12-7-6-9 (13-10)14-8-4-2-1-3-5-8/h1-7H .Physical And Chemical Properties Analysis
2-Chloro-4-phenoxypyrimidine is a solid at room temperature . It has a molecular weight of 206.63 .Scientific Research Applications
Copper-Catalyzed Syntheses
A study by Bhuyan et al. (2022) highlighted the copper-catalyzed synthesis of phenoxypyrimidines from chloropyrimidines and arylboronic acids. This method presents an alternative to direct use of phenols, showing potential in organic synthesis and pharmaceutical applications.
Pyridopyrimidine Derivatives
Rashad et al. (2005) described the preparation of pyridopyrimidine derivatives using chloro-phenyl-pyridinyl propenone. These compounds demonstrated significant antimicrobial activity, indicating their potential in developing new antimicrobial agents (Rashad et al., 2005).
Computational Modeling as Anti-Diabetic Agents
A computational study by Adeniji et al. (2020) focused on 4-Phenoxypyrimidine derivatives as potent anti-diabetic agents. The study provided insights for designing new anti-diabetic drugs.
Photochemistry Research
Lindqvist et al. (2002) investigated the photochemistry of 2-chloropyrimidine, a compound structurally similar to 2-Chloro-4-phenoxypyrimidine. Their research provided valuable information about the behavior of these compounds under UV irradiation, which is relevant in photochemical and photobiological studies (Lindqvist et al., 2002).
Biological Degradation of Herbicides
Serbent et al. (2019) examined the biological degradation of 2,4-dichlorophenoxyacetic acid herbicides, which are structurally related to 2-Chloro-4-phenoxypyrimidine. This research is significant in environmental science and bioremediation (Serbent et al., 2019).
Molecular Docking in Antihypertensive Research
Aayisha et al. (2019) conducted molecular docking studies on 4-chloro-6-methoxy-2-methylpyrimidin-5-amine, a compound with structural similarities to 2-Chloro-4-phenoxypyrimidine. This research contributes to understanding the biological activities of such compounds, particularly in antihypertensive drug development (Aayisha et al., 2019).
Safety and Hazards
The safety information for 2-Chloro-4-phenoxypyrimidine indicates that it should be handled with care. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
While specific future directions for 2-Chloro-4-phenoxypyrimidine are not mentioned in the search results, there are indications that research is ongoing in the field of pyrimidines. For instance, detailed SAR analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-4-phenoxypyrimidine are DNA, EGFR (Epidermal Growth Factor Receptor), and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) . These targets play crucial roles in cell proliferation, survival, migration, adhesion, differentiation, and overexpression in several solid tumors .
Mode of Action
2-Chloro-4-phenoxypyrimidine interacts with its targets through binding. DNA binding studies indicated that 2-Chloro-4-phenoxypyrimidine interacts with the calf thymus DNA by intercalation and groove binding . This interaction leads to changes in the DNA structure, which can affect the transcription and replication processes.
Biochemical Pathways
The affected biochemical pathway of 2-Chloro-4-phenoxypyrimidine is the 1,2,4-benzenetriol (BT) pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2-Chloro-4-phenoxypyrimidine utilizers . The BT pathway of the catabolism of 2-Chloro-4-phenoxypyrimidine in strain CNP-8 is characterized at the molecular, biochemical, and genetic levels .
Pharmacokinetics
It is known that 2-chloro-4-phenoxypyrimidine has high gi absorption and is bbb permeant . These properties suggest that 2-Chloro-4-phenoxypyrimidine can be readily absorbed and distributed in the body, potentially affecting its bioavailability.
Result of Action
The molecular and cellular effects of 2-Chloro-4-phenoxypyrimidine’s action include high antiproliferative activity against various cancer cell lines . For instance, it has been shown to exhibit high cytostatic (TGI) and cytotoxic activity (LC 50 ), where it showed high cytotoxic activity, which was 10.0-fold higher than the standard anticancer agent adriamycin/doxorubicin against ten cancer cell lines .
properties
IUPAC Name |
2-chloro-4-phenoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10-12-7-6-9(13-10)14-8-4-2-1-3-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMUSBXMZQRDCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-phenoxypyrimidine | |
CAS RN |
18214-00-1 |
Source
|
Record name | 2-chloro-4-phenoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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